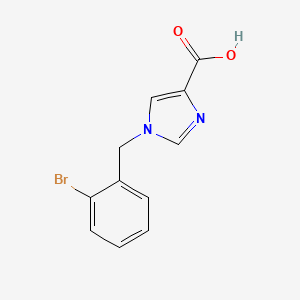

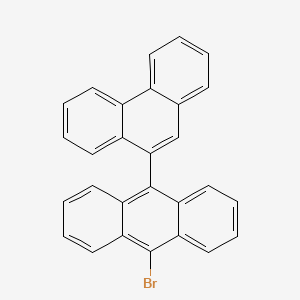

![molecular formula C7H6N2S B1381021 6-氨基苯并[c]异噻唑 CAS No. 1440512-64-0](/img/structure/B1381021.png)

6-氨基苯并[c]异噻唑

描述

6-Aminobenzo[c]isothiazole is a heterocyclic compound with the molecular formula C7H6N2S. It features a benzene ring fused to an isothiazole ring, with an amino group attached to the benzene ring.

科学研究应用

6-Aminobenzo[c]isothiazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

Industry: It is used in the development of materials with specific properties, such as polymers and dyes

作用机制

Target of Action

Isothiazoles, a class of compounds to which 6-aminobenzo[c]isothiazole belongs, are known to have a wide range of biological activities and can interact with various targets .

Mode of Action

Isothiazoles, in general, are known for their unique properties due to the presence of two electronegative heteroatoms in a 1,2-relationship . This allows them to interact with their targets in a variety of ways, leading to different biological effects .

Biochemical Pathways

Isothiazoles are known to be involved in a wide range of selective transformations, indicating their potential to affect various biochemical pathways .

Result of Action

Isothiazoles have been reported to exhibit high biological activity, suggesting that they can have significant molecular and cellular effects .

生化分析

Biochemical Properties

6-Aminobenzo[c]isothiazole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the formation of covalent bonds, leading to enzyme inhibition or activation. Additionally, 6-Aminobenzo[c]isothiazole can act as a ligand for metal complexes, further expanding its biochemical utility .

Cellular Effects

The effects of 6-Aminobenzo[c]isothiazole on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 6-Aminobenzo[c]isothiazole can modulate the activity of signaling proteins, leading to altered cellular responses . It also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes. Furthermore, 6-Aminobenzo[c]isothiazole impacts cellular metabolism by altering the activity of metabolic enzymes, which can lead to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, 6-Aminobenzo[c]isothiazole exerts its effects through several mechanisms. One primary mechanism involves its binding interactions with biomolecules. For instance, it can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity . This binding often involves covalent modifications, such as the formation of adducts with amino acid residues. Additionally, 6-Aminobenzo[c]isothiazole can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional machinery .

Temporal Effects in Laboratory Settings

The effects of 6-Aminobenzo[c]isothiazole can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Aminobenzo[c]isothiazole is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of various degradation products . These degradation products can have different biological activities, which may contribute to the observed long-term effects on cells. In both in vitro and in vivo studies, prolonged exposure to 6-Aminobenzo[c]isothiazole has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 6-Aminobenzo[c]isothiazole vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing the activity of certain enzymes or modulating immune responses . At high doses, 6-Aminobenzo[c]isothiazole can be toxic, leading to adverse effects such as liver damage, neurotoxicity, and other systemic toxicities . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

6-Aminobenzo[c]isothiazole is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which catalyze its oxidation to various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The interaction of 6-Aminobenzo[c]isothiazole with metabolic enzymes can also influence metabolic flux, leading to changes in the levels of other metabolites .

Transport and Distribution

The transport and distribution of 6-Aminobenzo[c]isothiazole within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cell, 6-Aminobenzo[c]isothiazole can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of 6-Aminobenzo[c]isothiazole is crucial for its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is often directed by specific targeting signals or post-translational modifications that guide 6-Aminobenzo[c]isothiazole to its site of action. For example, its presence in the nucleus allows it to interact with DNA and transcription factors, influencing gene expression .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminobenzo[c]isothiazole typically involves the formation of the isothiazole ring through cyclization reactions. One common method is the intramolecular cyclization of appropriate precursors under specific conditions. For example, the reaction of oxime with sulfuryl chloride in chlorobenzene at 80°C followed by methylation with dimethyl sulfate can yield the desired isothiazole .

Industrial Production Methods: Industrial production methods for 6-Aminobenzo[c]isothiazole are not extensively documented. the general approach involves optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This often includes the use of efficient catalysts and controlled reaction environments to facilitate the cyclization process .

化学反应分析

Types of Reactions: 6-Aminobenzo[c]isothiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the isothiazole ring to isothiazoline.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene and isothiazole rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene or isothiazole rings .

相似化合物的比较

Thiazole: A heterocyclic compound with a five-membered ring containing sulfur and nitrogen.

Benzothiazole: Similar to 6-Aminobenzo[c]isothiazole but with a different arrangement of the sulfur and nitrogen atoms.

Isothiazole: The parent compound of 6-Aminobenzo[c]isothiazole, with a five-membered ring containing sulfur and nitrogen

Uniqueness: 6-Aminobenzo[c]isothiazole is unique due to the presence of both a benzene ring and an isothiazole ring, which imparts distinct chemical and biological properties.

属性

IUPAC Name |

2,1-benzothiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c8-6-2-1-5-4-10-9-7(5)3-6/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVPWWVOQZCYKKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CSN=C2C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901311136 | |

| Record name | 2,1-Benzisothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1440512-64-0 | |

| Record name | 2,1-Benzisothiazol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1440512-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,1-Benzisothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

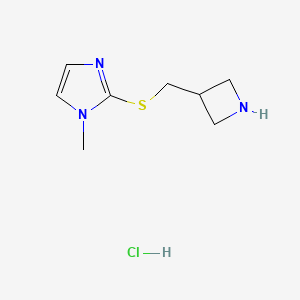

![(1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester](/img/structure/B1380947.png)